N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-22(17(3)23)15-19-7-5-6-8-20(19)21-26(24,25)14-13-18-11-9-16(2)10-12-18/h5-14,21H,4,15H2,1-3H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJNZILHDWAEF-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1NS(=O)(=O)C=CC2=CC=C(C=C2)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1NS(=O)(=O)/C=C/C2=CC=C(C=C2)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide can be represented as follows:
This compound features a sulfonamide group, which is often associated with diverse biological activities, including antibacterial and anti-inflammatory effects.
Pharmacological Effects
-
Antimicrobial Activity :
- Compounds containing sulfonamide moieties have been widely studied for their antimicrobial properties. N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide has shown significant activity against various bacterial strains, indicating its potential as an antibiotic agent .
- Anti-inflammatory Effects :
- Anticancer Potential :
The biological activity of N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for bacterial growth and inflammation.
- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to reduced proliferation and increased apoptosis .
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use as an antibiotic .
- Anti-inflammatory Research :
- Cancer Cell Line Studies :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial load | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induced apoptosis in cancer cells |
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Inhibits enzymes critical for bacterial growth |
| Cell Cycle Arrest | Induces cell cycle arrest in cancer cells |
| Cytokine Modulation | Reduces pro-inflammatory cytokine levels |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with sulfonamide groups are well-documented for their antimicrobial properties. N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide may inhibit bacterial growth by targeting enzymes critical for folate synthesis, similar to other sulfonamide derivatives.
Anticonvulsant Properties
Preliminary studies suggest that compounds similar to N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide may exhibit anticonvulsant effects, warranting further investigation into their mechanisms of action.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that sulfonamide derivatives effectively combat resistant strains of bacteria such as Staphylococcus aureus, highlighting the potential application of this compound in treating bacterial infections.
-
Cancer Research :
- Research on similar sulfonamide compounds has shown promise in inhibiting HSP90, suggesting that N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide could be explored for its anticancer properties.
-
Neuropharmacology :
- Investigations into related compounds have indicated potential interactions with neurotransmitter systems, opening avenues for research into neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Acetamides
Implications for Target Compound :
- The absence of electron-withdrawing groups (e.g., nitro in ) could reduce reactivity but improve metabolic stability.
Ethenyl and Sulfur-Containing Analogs
Implications for Target Compound :
- The sulfonamide group in the target could enhance hydrogen-bonding capacity compared to sulfanyl or sulfinyl analogs, improving target affinity.
Multi-Substituted Aromatic Acetamides
Implications for Target Compound :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonation and amidation. Key steps include:
- Sulfonation of intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Controlled temperature (e.g., reflux in ethanol or dichloromethane) to enhance yield .
- Use of catalysts like triethylamine to facilitate nucleophilic substitutions .
Q. How can the structural integrity and purity of this compound be confirmed?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for sulfonyl (δ ~3.1 ppm) and acetamide (δ ~2.0 ppm) groups to confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 372.48 .
- HPLC : Use C18 columns with UV detection (λmax ~255 nm) to assess purity (>95%) .
Q. What are the solubility and physicochemical properties critical for experimental design?
- Key Properties :
- Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers .
- Stability: Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .
- Methodological Note : Pre-formulate with cyclodextrins or surfactants to enhance aqueous solubility for in vitro assays .
Advanced Research Questions
Q. What molecular mechanisms underlie its reported anticancer and anti-inflammatory activities?
- Mechanistic Insights :
- Anticancer : Induces apoptosis in cancer cells via inhibition of NF-κB signaling, validated by Western blot (reduced p65 phosphorylation) .
- Anti-inflammatory : Blocks COX-2 enzymatic activity (IC₅₀ ~5 µM) in LPS-stimulated macrophages .
- Validation : Use siRNA knockdown of target proteins (e.g., NF-κB) to confirm pathway specificity .
Q. How can researchers resolve contradictions in reported biological activities (e.g., variable efficacy across cancer cell lines)?
- Troubleshooting Strategies :
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify sensitivity linked to genetic markers (e.g., p53 status) .
- Assay Conditions : Standardize incubation times (e.g., 48–72 hrs) and serum-free media to reduce confounding factors .
- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., sulfonamide derivatives) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for optimizing pharmacokinetic properties while retaining bioactivity?
- SAR-Driven Optimization :
- Lipophilicity : Introduce methyl groups to the phenyl ring to enhance membrane permeability (logP optimization via ClogP calculations) .
- Metabolic Stability : Replace the ethyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
Q. How can advanced analytical techniques improve quantification in complex biological matrices?
- LC-MS/MS Protocol :
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
- Detection : MRM mode with transitions m/z 372.48 → 254.3 (quantifier) and 372.48 → 198.1 (qualifier) .
- Validation : Assess matrix effects (<15% CV) and recovery (>85%) using spiked plasma samples .
Q. What in silico approaches are validated for predicting target interactions?
- Computational Workflow :
- Docking : AutoDock Vina to screen against targets like COX-2 (PDB: 5KIR) .
- MD Simulations : 100-ns trajectories to assess binding stability (RMSD <2 Å) .
Notes
- Contraindicated Sources : Data from BenchChem () and consumer-oriented platforms are excluded per reliability guidelines.
- Ethical Compliance : All in vivo studies must adhere to institutional animal care protocols (IACUC).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
